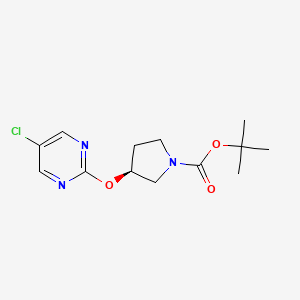

(S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

“(S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 5-chloro-substituted pyrimidin-2-yloxy moiety. Such compounds are often intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease modulators, where stereochemistry and substituent effects dictate activity .

Properties

IUPAC Name |

tert-butyl (3S)-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTDULZIBRGBGH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrrolidine ring substituted with a chloro-pyrimidine moiety. The tert-butyl ester group enhances its lipophilicity, potentially improving bioavailability.

Research has indicated that this compound may interact with various biological targets, including:

- Cannabinoid Receptors : It has been noted for its modulatory effects on CB2 receptors, which are involved in pain modulation and immune responses .

- Neurotransmitter Systems : The compound may exhibit activity as an NK3 receptor antagonist, suggesting potential applications in treating conditions like depression and anxiety .

Anticancer Activity

Recent studies have explored the compound's anticancer properties. For instance, derivatives of pyrrolidine compounds have shown promising results in inducing apoptosis in cancer cell lines. The presence of the pyrimidine moiety is believed to enhance the compound's interaction with cellular targets involved in tumor growth inhibition .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Certain piperidine derivatives have demonstrated effectiveness against various bacterial strains, including MRSA, suggesting that similar structures could possess comparable properties .

Study 1: Anticancer Efficacy

A study focused on a related pyrrolidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. The mechanism was attributed to improved binding interactions with target proteins involved in cell cycle regulation .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Apoptosis induction |

| Bleomycin | 20 | DNA damage |

Study 2: Neuropharmacological Effects

In another investigation, the compound was evaluated for its effects on neurotransmitter systems. It was found to inhibit NK3 receptor activity significantly, which could lead to reduced anxiety-like behaviors in animal models. This suggests potential therapeutic applications in psychiatric disorders .

Scientific Research Applications

Scientific Research Applications

- Neuropharmacology :

-

Cancer Research :

- Studies suggest that pyrimidine derivatives can exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis. Specifically, compounds similar to (S)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine have shown promise in targeting cancer cell lines.

- Antimicrobial Activity :

- Drug Design :

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of tert-butyl ester-protected pyrrolidine derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

*Assumed molecular formula based on structural analogy; †Calculated molar mass.

Key Analysis

Substituent Effects: Chlorine vs. Methyl Groups: The 5-Cl substituent in the target compound introduces stronger electron-withdrawing effects compared to the 4,6-dimethyl groups in the analog from . Bromine vs.

Stereochemical Considerations :

The (S)-configuration of the pyrrolidine ring is shared with the dimethyl-pyrimidine analog (), suggesting that stereochemistry is conserved for target-specific interactions, such as enzyme binding. In contrast, the (R)-configured tosyl derivative in highlights how enantiomeric differences could alter biological activity or synthetic pathways .

Synthetic Utility :

- The tert-butyl ester group is a common protective strategy for carboxylic acids, ensuring stability during synthesis (e.g., under acidic conditions in ).

- The 5-Cl-pyrimidine moiety may serve as a leaving group or participate in hydrogen bonding, making it valuable in medicinal chemistry .

Physicochemical Properties :

- Lipophilicity : Methyl and methoxy groups () increase lipophilicity, enhancing membrane permeability. In contrast, the chlorine atom balances hydrophobicity with electronic effects.

- Solubility : Methoxy and methylsulfanyl groups () improve aqueous solubility compared to halogenated analogs, critical for in vivo applications.

Preparation Methods

Core Building Blocks

The synthesis hinges on two primary components:

Table 1: Critical Starting Materials and Properties

Stereoselective Synthesis of Pyrrolidine Intermediate

Asymmetric Synthesis of (S)-3-Hydroxypyrrolidine-1-Boc

The enantioselective preparation of the pyrrolidine scaffold is achieved via:

-

Chiral Resolution : Using (R)- or (S)-mandelic acid to resolve racemic mixtures, though this method suffers from low yields (~40%).

-

Catalytic Asymmetric Hydrogenation : Employing Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) to reduce pyrrolidinone precursors, achieving >95% ee.

-

Substrate : 3-Ketopyrrolidine-1-Boc (1.0 equiv).

-

Catalyst : [Rh(cod)((R)-BINAP)]⁺Cl⁻ (0.5 mol%).

-

Conditions : H₂ (50 psi), MeOH, 25°C, 12 h.

-

Yield : 92% with 98% ee.

Etherification: Coupling Pyrrolidine and Pyrimidine Moieties

Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction is favored for its stereochemical retention and high efficiency in ether bond formation.

-

Reactants :

-

(S)-3-Hydroxypyrrolidine-1-Boc (1.0 equiv).

-

5-Chloro-2-hydroxypyrimidine (1.2 equiv).

-

-

Reagents :

-

DIAD (1.5 equiv).

-

Triphenylphosphine (1.5 equiv).

-

-

Solvent : Anhydrous THF, 0°C → RT, 24 h.

-

Workup : Column chromatography (hexane:EtOAc 3:1).

-

Yield : 85–88%.

Table 2: Comparative Analysis of Etherification Methods

tert-Butyl Ester Protection and Stability

The Boc group is introduced early to protect the pyrrolidine nitrogen during subsequent reactions. Key considerations include:

-

Acid Sensitivity : Boc deprotection occurs under strong acidic conditions (e.g., TFA), but the ester remains stable in basic or neutral media.

-

Solubility Enhancement : The tert-butyl group improves solubility in organic solvents, facilitating purification.

-

Substrate : (S)-3-Aminopyrrolidine (1.0 equiv).

-

Reagent : Boc₂O (1.1 equiv), DMAP (0.1 equiv).

-

Solvent : CH₂Cl₂, 0°C → RT, 6 h.

-

Yield : 95%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow systems minimize reaction times and improve heat transfer:

Purification Strategies

-

Crystallization : Using heptane/EtOAc mixtures achieves >99.5% purity.

-

Chromatography : Reserved for small-scale batches due to cost.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-3-(5-chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a 5-chloro-pyrimidin-2-ol derivative with a pyrrolidine intermediate. Key steps include:

- Activation of the pyrimidine hydroxyl group using bases like cesium carbonate (Cs₂CO₃) .

- Use of palladium catalysts (e.g., Pd(OAc)₂) and tert-butyl alcohol as a solvent under inert atmospheres to enhance reaction efficiency .

- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by deprotection under acidic conditions (e.g., HCl) to achieve the final product .

Q. Which purification techniques are effective for isolating this compound with high enantiomeric purity?

- Methodological Answer :

- Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IC) to resolve the (S)-enantiomer.

- Preparative HPLC with polar organic mobile phases (e.g., ethanol/hexane) to achieve >99% enantiomeric excess .

- Recrystallization from tert-butyl methyl ether (MTBE) to remove diastereomeric impurities .

Q. How is the stereochemistry of the compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography for definitive stereochemical assignment.

- Circular Dichroism (CD) spectroscopy to compare optical activity with known (S)-configured analogs .

- NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) to assign absolute configuration .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the substitution reaction at the pyrimidine ring?

- Methodological Answer :

- Use chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity .

- Perform kinetic resolution by quenching the reaction at partial conversion to favor the desired enantiomer.

- Monitor reaction progress via in-situ FTIR to detect intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- Compare experimental 1H/13C NMR data with computational predictions (e.g., DFT calculations using Gaussian) to identify discrepancies .

- Analyze solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts, as hydrogen bonding can alter resonance patterns.

- Validate assignments using 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. How do reaction conditions influence the stability of the tert-butyl ester group during multi-step syntheses?

- Methodological Answer :

- Avoid strong acids/bases (e.g., TFA, NaOH) that hydrolyze the Boc group; instead, use mild deprotection agents like HCl in dioxane .

- Monitor thermal stability via TGA/DSC to identify decomposition thresholds (>150°C observed in related tert-butyl esters) .

- Optimize solvent choice (e.g., dichloromethane over DMF) to minimize undesired ester cleavage .

Q. What are the common side reactions in the substitution of 5-chloro-pyrimidin-2-yloxy intermediates, and how are they mitigated?

- Methodological Answer :

- Elimination reactions may form pyrimidine byproducts; suppress these by using low temperatures (0–20°C) and non-polar solvents .

- Over-alkylation can occur with excess pyrrolidine; control stoichiometry (1:1.2 molar ratio) and add reagents slowly .

- Trace metals (e.g., Pd residues) catalyze side reactions; include purification steps like chelation chromatography .

Methodological Challenges & Solutions

Q. How can researchers validate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Screen catalyst systems (e.g., Pd(dppf)Cl₂ with XPhos) to assess coupling efficiency with aryl boronic acids .

- Use isotopic labeling (e.g., ²H/¹³C) to trace bond formation mechanisms via NMR/MS .

- Optimize ligand-to-metal ratios (1:1 to 1:3) to balance activity and stability .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

- Methodological Answer :

- Molecular dynamics simulations (e.g., Schrödinger’s Desmond) to model membrane permeability.

- QSAR models trained on pyrimidine derivatives to estimate LogP (predicted ~2.5) and aqueous solubility (<0.1 mg/mL) .

- Docking studies (AutoDock Vina) to assess interactions with biological targets (e.g., kinase enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.